Capreomicina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

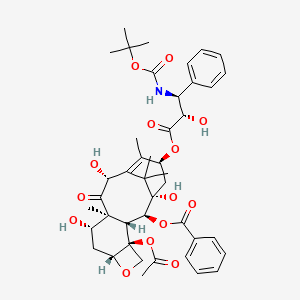

La capreomicina es un antibiótico utilizado principalmente en el tratamiento de la tuberculosis, especialmente en casos donde la enfermedad es resistente a otros tratamientos. Es un antibiótico polipeptídico cíclico producido por la bacteria Streptomyces capreolus. La this compound se administra generalmente en combinación con otros antibióticos para aumentar su eficacia .

Aplicaciones Científicas De Investigación

La capreomicina tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, se utiliza como tratamiento de segunda línea para la tuberculosis multirresistente. En química, sirve como un compuesto modelo para estudiar la síntesis y modificación de antibióticos polipeptídicos cíclicos. En biología, se utiliza para estudiar los mecanismos de resistencia a los antibióticos y las interacciones entre los antibióticos y las células bacterianas .

Mecanismo De Acción

El mecanismo de acción exacto de la capreomicina no se comprende completamente. Se cree que inhibe la síntesis de proteínas uniéndose a la unidad ribosomal 70S en las células bacterianas. Esta unión interfiere con la formación del complejo de iniciación e inhibe la formación de polisomas, lo que lleva a la producción de proteínas anormales que son letales para las bacterias .

Safety and Hazards

The use of capreomycin in patients with renal insufficiency or preexisting auditory impairment must be undertaken with great caution . The risk of additional cranial nerve VIII impairment or renal injury should be weighed against the benefits to be derived from therapy . It is not recommended during pregnancy as it may cause kidney or hearing problems in the baby .

Análisis Bioquímico

Biochemical Properties

Capreomycin plays a crucial role in inhibiting protein synthesis in bacterial cells. It achieves this by binding to the 70S ribosomal unit, which is essential for protein translation. This binding interferes with the normal function of the ribosome, leading to the production of abnormal proteins that are detrimental to bacterial survival. Capreomycin interacts with several biomolecules, including the 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA, which it inhibits . This inhibition is critical for its antibacterial activity.

Cellular Effects

Capreomycin exerts significant effects on bacterial cells by disrupting their protein synthesis machinery. This disruption leads to the production of faulty proteins, which ultimately results in bacterial cell death. In addition to its effects on protein synthesis, capreomycin can also influence cell signaling pathways and gene expression. By binding to the ribosomal unit, capreomycin affects the overall cellular metabolism of the bacteria, leading to a decrease in their ability to proliferate and survive .

Molecular Mechanism

The molecular mechanism of capreomycin involves its binding to the 70S ribosomal unit, specifically targeting the 16S rRNA component. This binding inhibits the normal function of the ribosome, preventing the proper translation of mRNA into functional proteins. The production of abnormal proteins is a direct consequence of this inhibition, which is fatal to the bacteria. Additionally, capreomycin’s interaction with the 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA further disrupts the bacterial protein synthesis process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of capreomycin can vary over time. Studies have shown that capreomycin remains stable and effective over extended periods when stored under appropriate conditions. Its efficacy can diminish if exposed to unfavorable conditions such as extreme temperatures or prolonged exposure to light. Long-term studies have indicated that capreomycin can maintain its antibacterial activity for several months, provided it is stored correctly .

Dosage Effects in Animal Models

The effects of capreomycin in animal models are dose-dependent. At therapeutic doses, capreomycin effectively reduces bacterial load and improves survival rates in infected animals. At higher doses, capreomycin can cause toxic effects, including nephrotoxicity and ototoxicity. These adverse effects are particularly pronounced in animals with pre-existing renal conditions or those receiving prolonged treatment . It is crucial to carefully monitor and adjust dosages to minimize these toxic effects while maintaining therapeutic efficacy.

Metabolic Pathways

Capreomycin is primarily metabolized in the liver, where it undergoes various biochemical transformations. The metabolic pathways involved include oxidation, reduction, and conjugation reactions. Enzymes such as cytochrome P450 play a significant role in the metabolism of capreomycin. These metabolic processes can influence the drug’s efficacy and toxicity, as well as its interaction with other medications .

Transport and Distribution

Capreomycin is transported and distributed within the body through the bloodstream. It is administered parenterally, as it is not absorbed significantly from the gastrointestinal tract. Once in the bloodstream, capreomycin is distributed to various tissues, including the lungs, where it exerts its antibacterial effects. The drug’s distribution is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

Within bacterial cells, capreomycin localizes primarily to the ribosomes, where it exerts its inhibitory effects on protein synthesis. The drug’s targeting signals and post-translational modifications facilitate its localization to the ribosomal units. This specific localization is essential for capreomycin’s antibacterial activity, as it ensures that the drug reaches its intended site of action within the bacterial cell .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La capreomicina se produce mediante fermentación utilizando la bacteria Streptomyces capreolus. El proceso de fermentación implica la optimización del medio y las condiciones para maximizar el rendimiento. El cultivo de siembra se prepara inoculando el cultivo en pendiente o el líquido de esporas de Streptomyces capreolus en un medio de siembra y cultivando en condiciones específicas .

Métodos de Producción Industrial: La producción industrial de this compound implica una fermentación a gran escala. El medio de fermentación suele contener almidón de maíz, polvo de torta de soja, sulfato de amonio, licor de maíz, fosfato diácido de potasio y cloruro de sodio. El proceso de fermentación se lleva a cabo en fermentadores con temperatura, pH y aireación controlados para garantizar un crecimiento y una producción óptimos .

Análisis De Reacciones Químicas

Tipos de Reacciones: La capreomicina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su eficacia o reducir su toxicidad.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de estas reacciones varían según la modificación deseada, pero generalmente implican temperaturas y niveles de pH controlados .

Principales Productos Formados: Los principales productos formados a partir de las reacciones que involucran this compound incluyen derivados modificados con propiedades antibacterianas mejoradas o efectos secundarios reducidos. Estos derivados se prueban a menudo para determinar su eficacia contra cepas de Mycobacterium tuberculosis resistentes a los fármacos .

Comparación Con Compuestos Similares

La capreomicina es estructuralmente similar a otros antibióticos peptídicos cíclicos como la viomicina. Tanto la this compound como la viomicina son particularmente eficaces contra Mycobacterium tuberculosis, incluidas las cepas multirresistentes. Compartiendo un mecanismo de acción similar, se unen a la interfaz ribosómica que involucra la hélice 69 del ARN ribonucleico 23S y la hélice 44 del ARN ribonucleico 16S. La this compound es única en sus interacciones de unión específicas y su eficacia contra ciertas cepas de Mycobacterium tuberculosis .

Compuestos Similares:

- Viomicina

- Estreptomicina

- Amikacina

- Kanamicina

Las propiedades únicas de la this compound y su papel en el tratamiento de la tuberculosis multirresistente la convierten en un compuesto valioso en el campo de los antibióticos.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Capreomycin involves the condensation of several amino acids and a sugar molecule, followed by acylation and amidation reactions to form the final product.", "Starting Materials": [ "L-leucine", "L-lysine", "L-arginine", "L-valine", "L-phenylalanine", "L-pipecolic acid", "D-glucose", "Phosphoric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Chloroform", "Acetic anhydride", "Thionyl chloride", "Triethylamine", "N,N-dimethylformamide", "Diisopropylcarbodiimide", "N-hydroxysuccinimide", "Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate" ], "Reaction": [ "L-leucine, L-lysine, L-arginine, L-valine, L-phenylalanine, and L-pipecolic acid are condensed with D-glucose in the presence of phosphoric acid to form a protected heptapeptide intermediate.", "The protected heptapeptide intermediate is then acylated with acetic anhydride and thionyl chloride to form an acylated intermediate.", "The acylated intermediate is then amidated with triethylamine and N,N-dimethylformamide to form a protected octapeptide intermediate.", "The protected octapeptide intermediate is then deprotected with methanol and chloroform to form an unprotected octapeptide intermediate.", "The unprotected octapeptide intermediate is then acylated with benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate and N-hydroxysuccinimide to form the final product Capreomycin." ] } | |

Número CAS |

11003-38-6 |

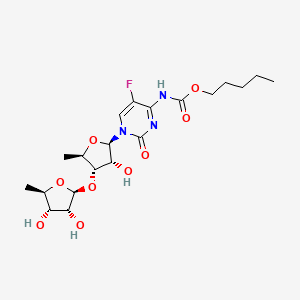

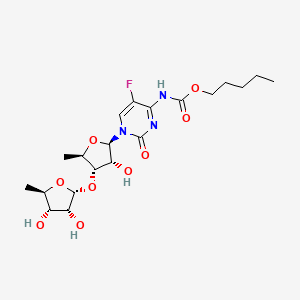

Fórmula molecular |

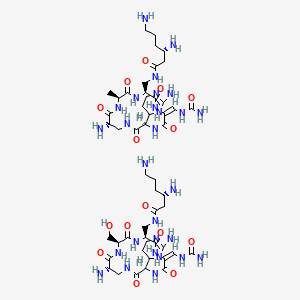

C50H88N28O15 |

Peso molecular |

1321.4 g/mol |

Nombre IUPAC |

(3S)-3,6-diamino-N-[[(2S,5S,8E,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;(3S)-3,6-diamino-N-[[(2S,5S,8E,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide |

InChI |

InChI=1S/C25H44N14O8.C25H44N14O7/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14;1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47);10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46)/b15-9+;16-10+/t11-,12-,13+,14-,16-,18-;11-,12-,13-,14+,15-,18-/m00/s1 |

Clave InChI |

VCOPTHOUUNAYKQ-WBTCAYNUSA-N |

SMILES isomérico |

C[C@H]1C(=O)N[C@H](C(=O)N/C(=C/NC(=O)N)/C(=O)N[C@H](C(=O)NC[C@@H](C(=O)N1)N)[C@H]2CCNC(=N2)N)CNC(=O)C[C@H](CCCN)N.C1CNC(=N[C@H]1[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C/NC(=O)N)/C(=O)N2)CNC(=O)C[C@H](CCCN)N)CO)N)N |

SMILES |

CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N |

SMILES canónico |

CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCNC(=N2)N)CNC(=O)CC(CCCN)N.C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N |

Apariencia |

White to Off-White Solid |

Color/Form |

White solid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Solubilidad |

Soluble in water as disulfate salt. WHITE TO SLIGHTLY YELLOWISH WHITE, AMORPHOUS POWDER. ODORLESS. FREELY SOL IN WATER. PRACTICALLY INSOL IN MOST ORG SOLVENTS. /STERILE SULFATE SALT/ Practically insol in most org solvents |

Sinónimos |

Capastat Capostatin Capreomicin Capromycin |

Origen del producto |

United States |

Q1: What is the primary mechanism of action of Capreomycin?

A1: Capreomycin exerts its antibacterial activity by targeting the bacterial ribosome, specifically disrupting the interaction between ribosomal proteins L12 and L10. [, , ] This interaction is crucial for the ribosome's ability to recruit initiation and elongation factors during protein synthesis. By interfering with this interaction, Capreomycin inhibits protein synthesis and ultimately leads to bacterial cell death.

Q2: Does Capreomycin's activity depend on active protein synthesis in bacteria?

A2: Research suggests that Capreomycin's bactericidal activity is indeed dependent on active protein synthesis. Studies have shown that when protein synthesis is blocked by other agents, such as thiostrepton, the bactericidal activity of Capreomycin is significantly reduced. [] This finding further supports the understanding that Capreomycin primarily acts by inhibiting protein synthesis.

Q3: What is the molecular formula and weight of Capreomycin?

A3: Capreomycin is a complex cyclic peptide antibiotic. While a specific molecular formula and weight are not explicitly mentioned in the provided abstracts, analysis indicates it is a peptide with an equivalent molecular weight of approximately 740 and an empirical formula of C24-25H51-53N13-14O9-10Cl4 for the tetrahydrochloride form. [] It consists of four unique structural components: IA, IB, IIA, and IIB. []

Q4: What are the structural components of Capreomycin?

A4: Capreomycin comprises four unique structural components: IA, IB, IIA, and IIB. These components are derived from various amino acids, including serine, alanine, 2,3-diaminopropionic acid (Dap), β-lysine, and (2-iminohexahydro-4-pyrimidyl) glycine. [, ]

Q5: Have computational methods been used to study Capreomycin's interactions with its target?

A5: Yes, computational chemistry, specifically density functional theory (DFT) calculations using the molecular fractionation with conjugated caps (MFCC) approach, has been employed to determine the binding energies of Capreomycin with the tuberculosis bacterial ribosome subunits. [] These studies provide valuable insights into the interactions contributing to Capreomycin's activity.

Q6: How does methylation of ribosomal RNA affect Capreomycin susceptibility?

A6: Methylation of specific nucleotides in ribosomal RNA (rRNA) plays a crucial role in Capreomycin susceptibility. The enzyme TlyA is responsible for 2′-O-methylation of nucleotides C1409 in 16S rRNA and C1920 in 23S rRNA. [] Loss of these methylations, often due to inactivation of the tlyA gene, leads to increased resistance to Capreomycin. [, , ] This highlights the importance of rRNA methylation in mediating Capreomycin's binding and inhibitory effects on the ribosome.

Q7: What are the challenges associated with the administration of Capreomycin?

A7: Capreomycin administration presents challenges due to its requirement for repeated intramuscular or intravenous injections, ideally five times per week, to maintain therapeutic levels. [] This mode of administration can be painful and inconvenient for patients.

Q8: Are there ongoing efforts to develop alternative formulations for Capreomycin delivery?

A8: Yes, research is underway to develop improved delivery methods for Capreomycin, aiming to enhance patient compliance and potentially reduce systemic toxicity. One promising approach involves the development of inhaled dry powder formulations of Capreomycin. [, , , ] This delivery method targets the lungs directly, potentially achieving therapeutic lung concentrations with lower doses compared to systemic administration.

Q9: What are the primary mechanisms of resistance to Capreomycin in Mycobacterium tuberculosis?

A9: Resistance to Capreomycin in Mycobacterium tuberculosis is primarily associated with mutations in the rrs gene, encoding 16S rRNA, and the tlyA gene. [, , , ] Mutations in the rrs gene, particularly A1401G and C1402T, are frequently observed in Capreomycin-resistant strains. [, ] The tlyA gene encodes a methyltransferase responsible for modifying rRNA, and its inactivation leads to increased resistance. [, , ]

Q10: Does cross-resistance exist between Capreomycin and other antituberculosis drugs?

A10: Yes, significant cross-resistance exists between Capreomycin and other aminoglycoside antibiotics, such as Kanamycin and Amikacin, as well as the cyclic peptide antibiotic Viomycin. [, , , , ] This cross-resistance is frequently attributed to shared mechanisms of action and overlapping binding sites on the ribosome. Mutations in the rrs gene, particularly the A1401G mutation, are frequently associated with resistance to multiple drugs in this class. [, ]

Q11: What are the main adverse effects associated with Capreomycin treatment?

A11: Capreomycin treatment is associated with significant toxicity concerns, primarily nephrotoxicity (kidney damage) and ototoxicity (hearing loss). [, , , , , ] These toxicities limit its therapeutic use and require careful monitoring of patients during treatment.

Q12: How does Capreomycin affect electrolyte levels in the body?

A12: Capreomycin treatment can lead to significant electrolyte disturbances, most notably hypokalemia (low potassium), hypomagnesemia (low magnesium), and hypocalcemia (low calcium). [, , , ] These electrolyte imbalances can result in various clinical manifestations, including muscle weakness, spasms, and cardiac arrhythmias.

Q13: Does the combination of Capreomycin with other nephrotoxic drugs increase the risk of kidney damage?

A13: Yes, the concurrent use of Capreomycin with other nephrotoxic drugs, particularly tenofovir disoproxil fumarate (TDF)-containing antiretroviral therapy (ART) commonly used in HIV-infected individuals, significantly increases the risk of nephrotoxicity. [] Careful monitoring of kidney function and consideration of alternative ART regimens are crucial in such cases.

Q14: Are there alternative injectable antibiotics for MDR-TB that are considered more effective than Capreomycin?

A14: Yes, recent meta-analysis of patient data suggests that Amikacin and Streptomycin, when used appropriately based on drug susceptibility testing, demonstrate superior efficacy compared to Capreomycin and Kanamycin in treating MDR-TB. [] Therefore, these alternatives should be considered as first-line injectable agents in MDR-TB treatment regimens, reserving Capreomycin for cases where resistance or other factors preclude their use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B601193.png)